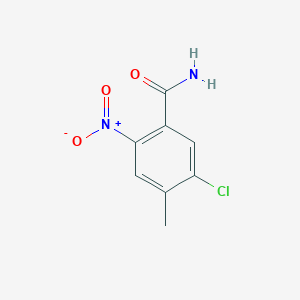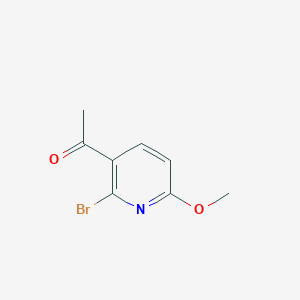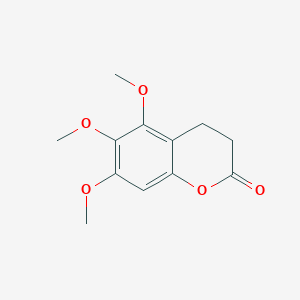
5,6,7-Trimethoxychroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethoxychroman-2-one is a chemical compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocyclic compounds that are structurally related to flavonoids. This compound is characterized by the presence of three methoxy groups attached to the chroman ring, specifically at the 5th, 6th, and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxychroman-2-one typically involves the use of 1,2,3,5-tetramethoxybenzene as a starting material. The synthetic route includes several key steps:
Acetylation: The starting material undergoes acetylation to introduce an acetyl group.
Cyclization: The acetylated intermediate is then subjected to cyclization to form the chromanone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trimethoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Chromanol derivatives
Substitution: Various substituted chromanones
Wissenschaftliche Forschungsanwendungen
5,6,7-Trimethoxychroman-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,6,7-Trimethoxychroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: The compound induces cell cycle arrest and apoptosis in cancer cells by up-regulating p21 and affecting tubulin assembly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7-Trimethoxychroman-4-one
- 3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-one
Uniqueness
5,6,7-Trimethoxychroman-2-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, particularly in its antioxidant and anticancer activities .
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5,6,7-trimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QQXOPQCKMBCXGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2CCC(=O)OC2=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
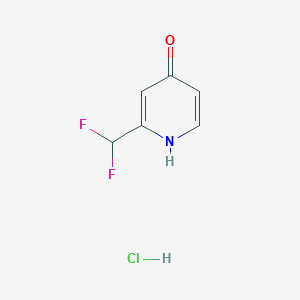
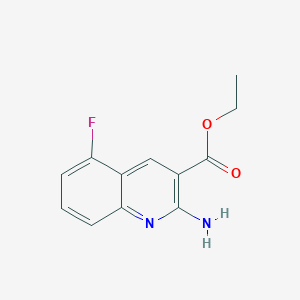
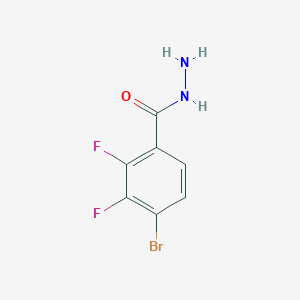
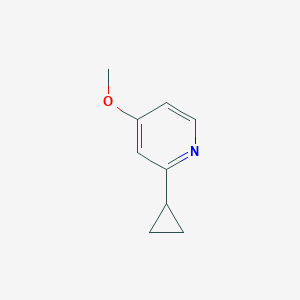
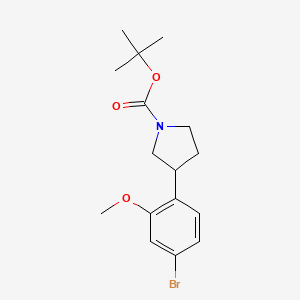
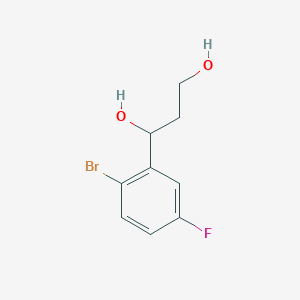
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
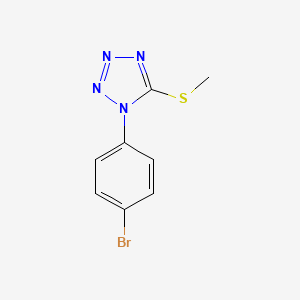
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)
